
5-Bromothiophene-2-boronic acid
Overview
Description
5-Bromothiophene-2-boronic acid (CAS: 162607-17-2) is a halogenated boronic acid derivative with the molecular formula C₄H₄BBrO₂S and a molecular weight of 206.85 g/mol . It is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize aryl- or heteroaryl-substituted thiophenes, which are critical in pharmaceutical and materials chemistry . Its bromine substituent enhances electrophilicity, facilitating coupling with arylboronic acids under palladium catalysis . Additionally, it exhibits inhibitory activity against enzymes like hormone-sensitive lipase, with an IC₅₀ of 140 nM, making it a candidate for metabolic disease research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromothiophene-2-boronic acid can be synthesized through several methods. One common approach involves the bromination of thiophene followed by borylation. The bromination is typically carried out using N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride . The resulting 5-bromothiophene is then subjected to borylation using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and borylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This reaction is the most prominent application of 5-bromothiophene-2-boronic acid, enabling the formation of carbon-carbon bonds between aryl/vinyl halides and boronic acids.
Key Features:
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Mechanism :
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Reagents and Conditions :
Component Typical Choices Catalyst Pd(PPh₃)₄, PdCl₂, or Pd(OAc)₂ Base K₂CO₃, Na₂CO₃, or Cs₂CO₃ Solvent THF/H₂O, DMF, or DMSO Temperature 80–100°C (thermal) or 160°C (microwave) -
Applications :
Microwave-Assisted Sonogashira Coupling
This reaction couples terminal alkynes with aryl halides or boronic acids, facilitated by microwave irradiation for accelerated kinetics.
Key Features:
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Mechanism :
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Reagents and Conditions :
Component Typical Choices Catalyst PdCl₂(PPh₃)₂ or Pd(OAc)₂ Co-catalyst CuI Base Et₃N or piperidine Solvent DMF or THF Energy Source Microwave irradiation (250–300 W) -
Applications :
Comparative Analysis of Reaction Conditions
The table below summarizes optimized conditions for key reactions involving this compound:
Electronic Material Development:
In microwave-assisted Sonogashira reactions, the compound facilitated the synthesis of ethynylarylboronates , critical for designing organic semiconductors with tailored bandgaps .
Stability and Handling
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
5-Bromothiophene-2-boronic acid is primarily employed as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The mechanism involves two key steps: oxidative addition and transmetalation, which allow for the creation of biaryl compounds with diverse biological activities .
Medicinal Chemistry
Drug Development
The compound is significant in synthesizing potential drug candidates and bioactive molecules. Recent research indicates that derivatives of this compound exhibit promising antibacterial properties. For instance, certain derivatives demonstrated significant activity against Salmonella Typhi, with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL . Furthermore, this compound has been identified as a potent inhibitor of hormone-sensitive lipase (HSL), showcasing its potential in metabolic regulation and obesity-related therapies .
Biological Imaging
Fluorescent Probes and Sensors
In biological applications, this compound is used to develop fluorescent probes and sensors for imaging purposes. These probes are essential for studying biological processes at the molecular level, enhancing our understanding of cellular functions .
Material Science
Electronic and Optoelectronic Devices
This compound plays a critical role in producing materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The unique properties of thiophene derivatives make them suitable for enhancing the performance of these devices .
Case Study 1: Antibacterial Activity
A study synthesized various thiophene derivatives from this compound, which were screened for antibacterial activity against Salmonella Typhi. The most effective derivative exhibited an MIC value of 3.125 mg/mL, indicating significant potential for therapeutic applications.
Case Study 2: Protease Inhibition
Research demonstrated that this compound derivatives inhibit hormone-sensitive lipase (HSL) with IC50 values around 140 nM. This finding highlights the compound's relevance in developing treatments for metabolic disorders .
Case Study 3: Hemolytic Activity
In a study focusing on synthesizing 2-(bromomethyl)-5-aryl-thiophenes via Suzuki cross-coupling reactions using this compound, specific derivatives showed notable hemolytic activity percentages (up to 69.7%) and moderate antithrombotic effects (clot lysis of 31.5%) against human blood clots .
Compound | Hemolysis (%) | Antithrombotic Activity (%) |
---|---|---|
3f | 69.7 | Moderate |
3i | 33.6 | Potent (31.5) |
Pharmacokinetic Properties
Pharmacokinetic evaluations indicate that compounds derived from this compound possess favorable absorption characteristics and low toxicity profiles. In silico studies suggest these compounds can effectively cross the gastrointestinal tract while exhibiting minimal central nervous system penetration, thus reducing potential side effects .
Mechanism of Action
The primary mechanism of action for 5-Bromothiophene-2-boronic acid involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions . The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic acid group facilitates the transfer of the thiophene moiety to the palladium complex, enabling the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Thiopheneboronic Acids
- Key Differences :
- Reactivity : Bromine’s electron-withdrawing nature enhances electrophilicity compared to chlorine or unsubstituted analogs, accelerating cross-coupling kinetics .
- Inhibitory Potency : Bromine improves binding affinity to enzyme active sites, as seen in this compound’s lower IC₅₀ (140 nM) vs. chlorine analogs .
Methyl-Substituted Derivatives
- Impact of Methyl Groups :
Functionalized Derivatives
Biological Activity
5-Bromothiophene-2-boronic acid (C4H4BBrO2S) is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its biological activities have garnered attention, particularly in the fields of drug development and biochemical research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C4H4BBrO2S
- Molecular Weight : 206.85 g/mol
- CAS Number : 162607-17-2
This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
This compound acts as a reagent in the Suzuki-Miyaura coupling reaction. The mechanism involves two key steps:
- Oxidative Addition : The boronic acid reacts with an aryl or vinyl halide to form a palladium complex.
- Transmetalation : The boron moiety is transferred to the palladium complex, resulting in the formation of a new carbon-carbon bond.
This reaction pathway is crucial for constructing biaryl compounds that exhibit various biological activities .
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising antibacterial properties. For instance, a study synthesized a series of thiophene derivatives that showed significant activity against Salmonella Typhi, with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL . The synthesized compounds were further validated through molecular docking studies, indicating their potential as therapeutic agents.
Protease Inhibition
This compound has been identified as a potent inhibitor of certain proteases. In particular, it demonstrated inhibitory activity against hormone-sensitive lipase (HSL), with IC50 values reported at 140 nM, showcasing its potential in metabolic regulation and obesity-related therapies . This highlights the compound's role not only in synthetic chemistry but also in therapeutic applications.
Synthesis and Evaluation of Thiophene Derivatives
A notable study focused on synthesizing 2-(bromomethyl)-5-aryl-thiophenes via Suzuki cross-coupling reactions using this compound. The resulting compounds were screened for antithrombotic and hemolytic activities. Among these, specific derivatives exhibited significant hemolysis percentages (up to 69.7%) and moderate antithrombotic effects (clot lysis of 31.5%) against human blood clots . These findings suggest that modifications to the thiophene structure can enhance biological activity.
Compound | Hemolysis (%) | Antithrombotic Activity (%) |
---|---|---|
3f | 69.7 | Moderate |
3i | 33.6 | Potent (31.5) |
Pharmacokinetic Studies
Pharmacokinetic evaluations indicate that compounds derived from this compound possess favorable absorption characteristics and low toxicity profiles. In silico studies have shown that these compounds can effectively cross the gastrointestinal tract while exhibiting minimal central nervous system penetration, thereby reducing potential side effects .
Future Directions
The ongoing research into boron-containing compounds like this compound is promising, particularly in drug design and development. Future studies may focus on:
- Exploring additional biological targets : Investigating interactions with other enzymes or receptors.
- Enhancing selectivity : Modifying the chemical structure to improve specificity for desired biological activities.
- Clinical trials : Conducting trials to evaluate therapeutic efficacy in humans.
Q & A
Q. What are the standard synthetic routes for 5-Bromothiophene-2-boronic acid, and what analytical methods confirm its purity?
Basic Question
Synthesis typically involves halogenation of thiophene derivatives followed by boronation. A common approach is the Miyaura borylation of 5-bromo-2-iodothiophene using bis(pinacolato)diboron and a palladium catalyst. Post-synthesis, purification by recrystallization or column chromatography is critical to remove boroxin byproducts. Analytical validation includes:
- NMR spectroscopy : To confirm the absence of residual solvents and boroxins.
- HPLC : Purity >98% is achievable, as noted for structurally related boronic acids .
- Mass spectrometry : Verifies molecular weight (theoretical ~210.8 g/mol, inferred from analogs) .
Q. How do steric and electronic effects of the bromo and thiophene groups influence reactivity in cross-coupling reactions?
Advanced Question
The bromine substituent acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent boronic acid. However, steric hindrance from the thiophene ring can reduce coupling efficiency in Suzuki-Miyaura reactions. Key considerations:
- Electronic effects : Bromine stabilizes the transient palladium complex, but may slow transmetallation.
- Steric effects : The thiophene ring’s rigidity limits accessibility to the boron center, necessitating optimized catalysts (e.g., PdCl₂(dppf)) .
- Contradictory data : Some studies report lower yields with bulky aryl partners, suggesting steric limitations dominate over electronic activation .
Q. What are the key storage and handling protocols to prevent degradation of this compound?
Basic Question
This compound is moisture-sensitive and prone to boroxin formation. Recommended protocols:
- Storage : Under inert gas (argon/nitrogen) at 2–8°C in airtight containers. Avoid exposure to light .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps.
- Safety : Wear PPE (gloves, goggles) to prevent inhalation/contact with dust, as boronic acids can irritate mucous membranes .
Q. How can researchers troubleshoot contradictory yields in Suzuki-Miyaura reactions involving this compound?
Advanced Question
Yield discrepancies often arise from:
- Catalyst selection : Pd(OAc)₂ may underperform compared to PdCl₂(dppf) due to poor stabilization of the thiophene-boronate complex .
- Base choice : K₂CO₃ is preferred for aqueous conditions, while Cs₂CO₃ improves solubility in organic media.
- Oxygen sensitivity : Degradation of intermediates is mitigated by rigorous degassing of solvents .
- By-product analysis : Use LC-MS to identify boroxins or debrominated side products, which indicate improper stoichiometry or catalyst loading .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
Basic Question
It serves as a key building block for:
- Heterocyclic drugs : Functionalized thiophenes are prevalent in antiviral and anticancer agents.
- Targeted coupling : The bromine allows further functionalization (e.g., substitution with amines) post-cross-coupling .
- Case study : Analogous compounds like 2-formylphenylboronic acids are used in benzoxaborole synthesis, highlighting its versatility .
Q. What challenges arise in characterizing this compound, and how are they resolved?
Advanced Question
Challenges include:
- Boroxin formation : Heating during analysis (e.g., GC-MS) can induce cyclization, leading to inaccurate purity assessments. Solution: Use low-temperature techniques like MALDI-TOF .
- Solubility : Limited solubility in polar solvents complicates NMR. Deuterochloroform with 1% DMSO-d₆ improves dispersion .
- Crystallography : Single-crystal X-ray diffraction is hindered by poor crystallinity. Alternative: Pair FT-IR with computational modeling to confirm bond vibrations .
Q. How does the presence of fluorine or other halogens in related boronic acids inform reactivity studies of this compound?
Advanced Question
Fluorine’s strong electron-withdrawing effect increases boronic acid acidity (pKa ~7 vs. ~8.5 for non-fluorinated analogs), enhancing coupling rates. Comparative studies show:
Properties
IUPAC Name |
(5-bromothiophen-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BBrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJPOBDLWVCPGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BBrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370210 | |
Record name | 5-Bromothiophene-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162607-17-2 | |
Record name | 5-Bromothiophene-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-thiopheneboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
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